molecular formula C18H21N7 B6457824 4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549044-70-2

4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6457824
CAS No.: 2549044-70-2
M. Wt: 335.4 g/mol
InChI Key: ZSLMRZUUIPGADR-UHFFFAOYSA-N
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Description

4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine moiety, which is a fused heterocyclic system combining pyridine and pyrimidine rings. This unique structure contributes to its significant biological and chemical properties.

Mechanism of Action

Target of Action

The primary targets of this compound are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell growth, proliferation, and survival, making them important targets for anticancer therapies.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity. For instance, it can inhibit the activity of tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a protein in a cell . This inhibition can disrupt the signaling pathways that promote cell growth and proliferation, leading to the death of cancer cells .

Biochemical Pathways

The compound affects several biochemical pathways related to cell growth and survival. For example, it can inhibit the phosphatidylinositol-3 kinase pathway, which is involved in cell survival and growth . It can also inhibit the mammalian target of rapamycin pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Pharmacokinetics

Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property can enhance its bioavailability, making it more effective in reaching its targets within the body .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and proliferation, induction of cell death, and disruption of cell signaling pathways . These effects can lead to the death of cancer cells, thereby inhibiting the growth and spread of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyridopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of the piperazine moiety. This structure imparts distinct biological activities and chemical properties compared to other pyridopyrimidine derivatives .

Properties

IUPAC Name

4-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-3-14-11-16(23-13(2)22-14)24-7-9-25(10-8-24)18-15-5-4-6-19-17(15)20-12-21-18/h4-6,11-12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLMRZUUIPGADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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